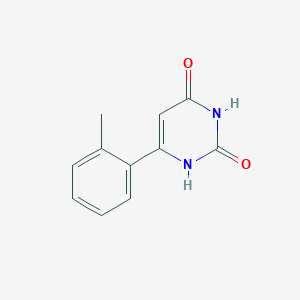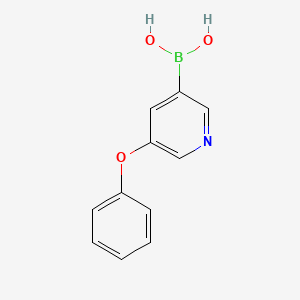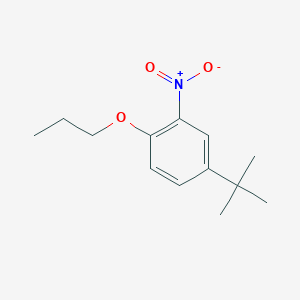
4-Tert-butyl-2-nitrophenyl propyl ether
Overview
Description
4-Tert-butyl-2-nitrophenyl propyl ether (TB2NPPE) is an ether compound with a wide range of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Scientific Research Applications
Chemical Reactions and Mechanisms
One application of related chemicals to 4-Tert-butyl-2-nitrophenyl propyl ether involves their participation in various chemical reactions. For instance, the reaction between 2,2-di(4-nitrophenyl) 1,1,1-trifluoroethane and sodium tert-butoxide in tert-butyl alcohol results in the formation of tert-butyl ether as a final product. This study highlights the reaction mechanisms, including the appearance of blue anions and rate constants, indicating the utility of such compounds in understanding complex chemical processes (Jarczewski & Leffek, 1980).
Electrocatalytic Applications
4-Tert-butyl-2-nitrophenyl propyl ether and related compounds have been studied for their potential in electrocatalysis. For example, N-tert-Butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]nitroxide, a compound prepared from tert-butylamine and related reagents, has demonstrated reversible redox behavior and shown promise in the electrocatalytic oxidation of alcohol. This indicates potential applications in electrochemistry and renewable energy sectors (Kashiwagi, Nishimura & Anzai, 2002).
Synthetic and Polymer Chemistry
In the field of synthetic and polymer chemistry, compounds like 4-Tert-butyl-2-nitrophenyl propyl ether are used in the synthesis of various polymers. For example, research on poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, which involves steps starting from nitro-displacement, demonstrates the role of such compounds in creating new materials with specific properties like organosolubility, thermal stability, and mechanical strength (Liaw, Hsu & Liaw, 2001).
Environmental and Fuel Applications
Research has also explored the use of tert-butyl ethers in environmental and fuel applications. For instance, studies on glycerol tert-butyl ethers focus on their use as bio-renewable fuel additives, highlighting their potential impact on engine performance and emissions (Çakmak & Ozcan, 2020). Additionally, the degradation pathways of methyl tert-butyl ether under UV/H2O2 processes have been studied, which is relevant for understanding the environmental impact and treatment of such compounds (Stefan, Mack & Bolton, 2000).
properties
IUPAC Name |
4-tert-butyl-2-nitro-1-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMXYGWDLTFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694824 | |
| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-nitrophenyl propyl ether | |
CAS RN |
33353-60-5 | |
| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





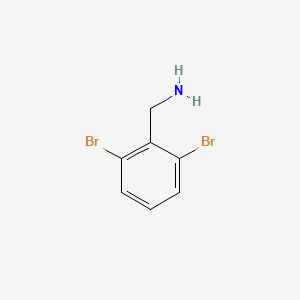

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
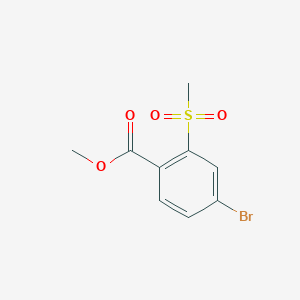
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
